
Water triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Water triazine is a compound belonging to the class of triazines, which are nitrogen-containing heterocycles. Triazines have a planar six-membered benzene-like ring structure, but with three carbons replaced by nitrogen atoms. The molecular formula for triazines is C₃H₃N₃. This compound, specifically, is a derivative of triazine that has significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of water triazine typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes. Another method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. The Bamberger triazine synthesis is also a classical method used for preparing triazines .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical reactions involving nitrile and cyanide compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process often involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
Water triazine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced triazine derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace one or more substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.
Scientific Research Applications
Water triazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of water triazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, triazine derivatives can inhibit enzymes or interfere with cellular processes, leading to their observed biological effects. The exact mechanism depends on the specific derivative and its target. In the case of herbicides, triazine compounds inhibit photosynthesis by blocking the photosystem II complex in plants .
Comparison with Similar Compounds
Water triazine can be compared with other nitrogen-containing heterocycles, such as:
Pyridines: Contain one nitrogen atom in the ring.
Diazines: Contain two nitrogen atoms in the ring.
Triazoles: Contain three nitrogen atoms in a five-membered ring.
Tetrazines: Contain four nitrogen atoms in the ring.
Uniqueness
This compound is unique due to its three nitrogen atoms in a six-membered ring, which imparts distinct chemical properties and reactivity compared to other heterocycles. This makes it particularly useful in various applications, including as a building block for more complex molecules and materials.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for synthesizing a wide range of derivatives with diverse properties and uses.
Properties
CAS No. |
873464-05-2 |
|---|---|
Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
triazine;hydrate |
InChI |
InChI=1S/C3H3N3.H2O/c1-2-4-6-5-3-1;/h1-3H;1H2 |
InChI Key |
IPPZMUSITOSBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NN=C1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B12608100.png)
![1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B12608106.png)
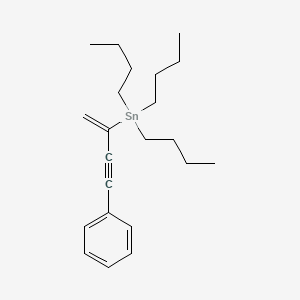
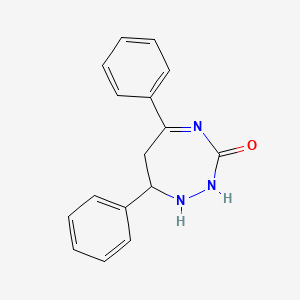
![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)
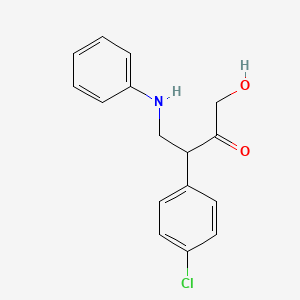
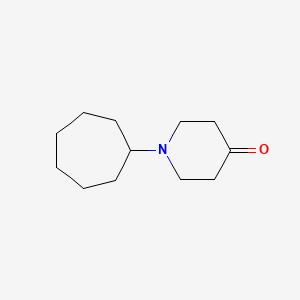
![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)
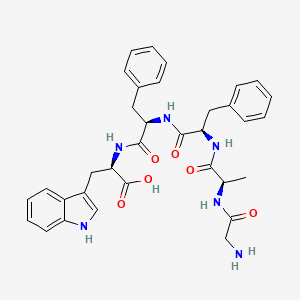

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
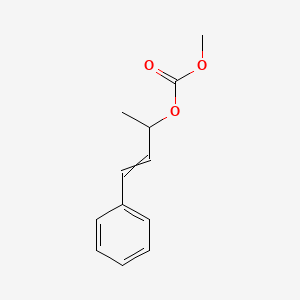
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
